

Solubility Profile of Cimaterol-d7 in Organic Solvents: A Technical Guide

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Compound of Interest		
Compound Name:	Cimaterol-d7	
Cat. No.:	B565682	Get Quote

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This technical guide provides an in-depth overview of the solubility of **Cimaterol-d7** in various organic solvents. **Cimaterol-d7**, a deuterated isotopologue of the β -adrenergic agonist Cimaterol, is frequently utilized as an internal standard in quantitative analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of Cimaterol residues in biological matrices.[1][2][3] A thorough understanding of its solubility is critical for the preparation of stock solutions, calibration standards, and for ensuring accuracy and precision in analytical workflows.

While specific quantitative solubility data for **Cimaterol-d7** is limited in publicly available literature, the solubility of its non-deuterated counterpart, Cimaterol, serves as a reliable proxy due to the negligible impact of isotopic labeling on solubility in organic solvents. This guide compiles available quantitative and qualitative solubility data for both Cimaterol and **Cimaterol-d7**.

Data Presentation: Solubility of Cimaterol and Cimaterol-d7

The following table summarizes the known solubility of Cimaterol and **Cimaterol-d7** in various organic solvents. It is important to note that solubility can be influenced by factors such as temperature, the crystalline form of the solute, and the purity of both the solute and the solvent.



Solvent	Compound	Solubility	Data Type	Source
Dimethyl Sulfoxide (DMSO)	Cimaterol	125 mg/mL (approx. 570 mM)	Quantitative	
Dimethyl Sulfoxide (DMSO)	Cimaterol-d7	Soluble	Qualitative	-
Ethanol	Cimaterol	50 mM	Quantitative	-
Methanol	Cimaterol-d7	Soluble	Qualitative	-
Methanol	Cimaterol	≥ 1000 µg/mL	Quantitative (Solution)	[4]
Acetonitrile	Cimaterol	≥ 100 µg/mL	Quantitative (Solution)	
N,N- Dimethylformami de (DMF)	Cimaterol-d7	Soluble	Qualitative	-

Note: The quantitative data for Methanol and Acetonitrile is based on the concentration of commercially available standard solutions and indicates that the compound is soluble at least up to this concentration, but it does not represent the saturation solubility.

Experimental Protocols: Determining Solubility

The most common and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Shake-Flask Method for Solubility Determination

- 1. Objective: To determine the equilibrium solubility of **Cimaterol-d7** in a specific organic solvent at a controlled temperature.
- 2. Materials:

Foundational & Exploratory





- Cimaterol-d7 (solid form)
- High-purity organic solvent of interest
- Glass vials with screw caps
- Orbital shaker with temperature control
- Analytical balance
- Syringe filters (e.g., 0.22 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)
- · Volumetric flasks and pipettes

3. Procedure:

- Add an excess amount of solid **Cimaterol-d7** to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
- Add a known volume of the organic solvent to the vial.
- Tightly cap the vial to prevent solvent evaporation.
- Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
- Shake the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, indicating equilibrium.
- After the equilibration period, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.
- Carefully withdraw a sample of the supernatant using a syringe.
- Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
- Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.
- Analyze the diluted sample using a validated HPLC method to determine the concentration of Cimaterol-d7.
- Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of Cimaterol-d7 in the chosen solvent at the specified temperature.

4. Data Analysis:

 Prepare a calibration curve using standard solutions of Cimaterol-d7 of known concentrations.

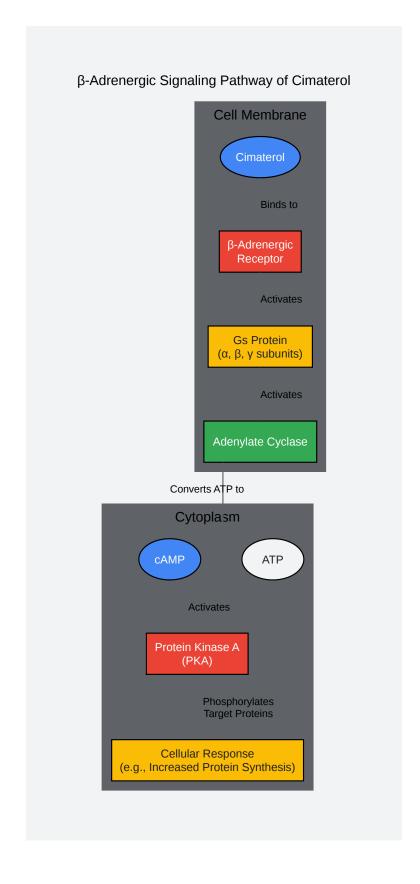


- Determine the concentration of the diluted sample from the calibration curve.
- Calculate the solubility (S) using the following formula: S (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution factor

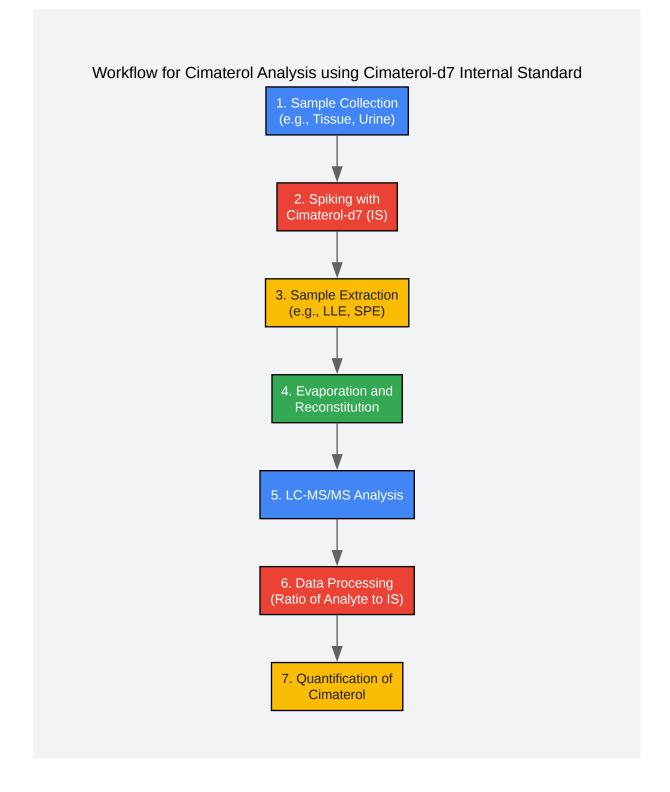
Mandatory Visualizations Cimaterol's Mechanism of Action: The β-Adrenergic Signaling Pathway

Cimaterol functions as a β -adrenergic agonist, meaning it binds to and activates β -adrenergic receptors on the surface of cells. This interaction initiates a signaling cascade within the cell, primarily mediated by the Gs protein and the subsequent production of cyclic AMP (cAMP). This pathway is crucial in regulating various physiological processes, including muscle protein synthesis.









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